Guanidinosuccinic acid

Übersicht

Beschreibung

Guanidinosuccinic acid is a naturally occurring guanidine derivative that has been identified as a uremic toxin. It is formed in the liver through the transamidination of arginine to aspartic acid. This compound has been detected in the urine of patients with renal diseases, particularly those with uremia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanidinosuccinic acid can be synthesized from L-aspartic acid and 2-methyl-2-thiopseudourea sulfate. The reaction involves the transamidination of L-aspartic acid, resulting in the formation of this compound. The product is then purified through repeated crystallizations from water until the contaminating aspartic acid is less than 0.05% .

Industrial Production Methods: The use of automated systems and high-speed analyzers can facilitate the production and analysis of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Guanidinosuccinsaure unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Transamidierung. Es wird durch spezifische Enzyme, wie N-Amidino-L-Asparaginsäure-Amidinohydrolase, zu L-Asparaginsäure und Harnstoff hydrolysiert .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Enzyme wie N-Amidino-L-Asparaginsäure-Amidinohydrolase.

Transamidierung: Beinhaltet den Transfer einer Amidino-Gruppe von Arginin zu Asparaginsäure.

Hauptprodukte:

Hydrolyse: Produziert L-Asparaginsäure und Harnstoff.

Transamidierung: Führt zur Bildung von Guanidinosuccinsaure aus Arginin und Asparaginsäure.

Wissenschaftliche Forschungsanwendungen

Uremic Toxin and Metabolic Implications

Guanidinosuccinic acid is recognized as a uremic toxin, significantly impacting patients with renal failure. Its accumulation in the bloodstream is linked to the decline in renal function, leading to various metabolic disturbances.

- Metabolic Pathway : GSA is derived from the oxidation of argininosuccinic acid by free radicals, particularly in conditions where kidney function is compromised. The rising levels of urea inhibit the synthesis of arginine, resulting in increased GSA levels .

- Clinical Relevance : Elevated GSA levels are associated with vascular damage due to homocysteine accumulation, which poses risks for cardiovascular diseases in uremic patients . Studies indicate that dietary restrictions and renal protein leakage exacerbate this condition, necessitating targeted amino acid supplementation to mitigate toxin buildup .

Pharmacokinetics and Distribution

Research into the pharmacokinetics of GSA has revealed critical insights into its behavior in biological systems, particularly under pathological conditions.

- Animal Studies : In a study involving cisplatin-treated rats, GSA exhibited significantly altered pharmacokinetic parameters. The total clearance of GSA was reduced by 88% compared to normal rats, indicating impaired renal elimination during uremia . The area under the curve (AUC) for GSA was approximately seven times greater in these animals, suggesting prolonged exposure and potential toxicity .

- Central Nervous System Impact : The distribution of GSA between blood and cerebrospinal fluid (CSF) was also examined. The elimination clearance from CSF was found to be much higher than its influx clearance from blood, which may help maintain lower concentrations of GSA in the CSF under normal conditions .

Measurement Techniques

Accurate measurement of GSA levels is crucial for both clinical diagnostics and research applications.

- Analytical Methods : A novel method for quantifying GSA in serum and urine has been developed, which involves separating it from other guanidino compounds using adsorption techniques . This advancement enhances the reliability of biochemical assessments in patients suspected of having elevated GSA levels.

Therapeutic Potential

The implications of GSA extend beyond being merely a toxic compound; it also presents potential therapeutic avenues.

- Amino Acid Supplementation : Given its role as a uremic toxin, strategies involving amino acid supplementation—particularly arginine—are being explored to counteract the adverse effects associated with high GSA levels. This approach aims to restore metabolic balance and reduce vascular complications related to uremia .

- Research Directions : Ongoing studies are focused on understanding the broader biochemical pathways involving GSA and its potential modulation through dietary interventions or pharmacological agents.

Wirkmechanismus

Guanidinosuccinic acid exerts its effects through its role as a uremic toxin. It is formed in the liver from the transamidination of arginine to aspartic acid. The compound is then excreted in the urine. Elevated levels of this compound in the blood can lead to toxic manifestations, particularly in patients with renal failure. The exact molecular targets and pathways involved in its toxic effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Guanidinosuccinsaure gehört zu einer breiteren Klasse von Guanidinverbindungen, darunter:

- Guanidinoessigsäure

- Guanidinoethansulfonsäure

- N-Acetylarginin

- β-Guanidinopropionsäure

- Kreatinin

- γ-Guanidinobuttersäure

- Arginin

- Guanidin

- Methylguanidin

- Homoarginin

- α-Guanidinoglutarsäure

Im Vergleich zu diesen Verbindungen zeichnet sich Guanidinosuccinsaure durch seinen spezifischen Bildungspfad und seine Rolle als urämisches Toxin aus. Sein Vorhandensein im Urin von Patienten mit Nierenerkrankungen unterstreicht seinen diagnostischen Wert .

Biologische Aktivität

Guanidinosuccinic acid (GSA) is a compound of significant interest due to its biological activities, particularly in the context of uremia and its associated toxicities. This article explores the biological activity of GSA, focusing on its metabolic pathways, physiological effects, and implications in renal health.

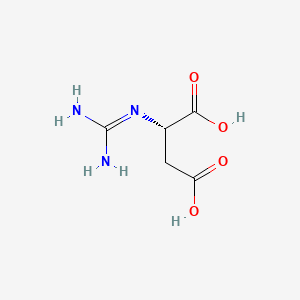

- Chemical Formula: C₅H₉N₃O₄

- Molecular Weight: 175.1427 g/mol

- IUPAC Name: (2S)-2-carbamimidamidobutanedioic acid

- CAS Registry Number: 6133-30-8

Metabolic Pathways

GSA is primarily synthesized in the liver through the transamidination of arginine and aspartic acid. Studies have shown that when labeled this compound was isolated from the urine of rats administered with L-[guanidino-14C]arginine, it confirmed the liver's role in GSA metabolism .

Table 1: Metabolic Pathway of this compound

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | Arginine → Aspartic Acid | Transamidination |

| 2 | Aspartic Acid + Arginine → GSA + Urea | Enzymatic Conversion |

Biological Activity and Toxicity

This compound is classified as a uremic toxin , accumulating in patients with renal failure. Its levels correlate with the severity of renal impairment, with concentrations reaching up to 65 nmol/g in brain tissues of non-dialyzed uremic patients . The accumulation of GSA is associated with several adverse effects:

- Neurological Effects: GSA has been linked to convulsive actions and toxicity. Experimental studies indicate that GSA can induce generalized convulsions in animal models when administered intraperitoneally . The brain concentration of GSA increases more slowly compared to other guanidino compounds, suggesting a delayed onset of its effects.

- Vascular Damage: Elevated levels of GSA contribute to vascular damage due to its role in homocysteine accumulation, which is exacerbated by dietary restrictions often seen in uremic patients .

Clinical Implications

The presence of GSA in uremic patients raises concerns regarding its management and treatment strategies. The accumulation of guanidino compounds like GSA necessitates careful monitoring and potential dietary adjustments to mitigate their toxic effects.

Case Study: Uremic Patients and this compound Levels

A study involving chronic renal failure patients demonstrated a significant correlation between elevated GSA levels and impaired kidney function. Patients exhibited increased serum concentrations of guanidino compounds, highlighting the need for targeted interventions to manage these metabolites effectively .

Pharmacokinetics

Pharmacokinetic studies indicate that GSA's clearance from the body is significantly impaired in individuals with renal dysfunction. The compound's accumulation in cerebrospinal fluid (CSF) under uremic conditions suggests that it may play a role in neurological complications associated with renal failure .

Eigenschaften

IUPAC Name |

2-(diaminomethylideneamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOUVWJCQOYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863695 | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6133-30-8 | |

| Record name | Guanidinosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.